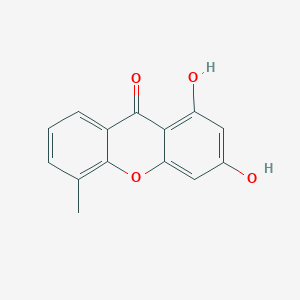

1,3-dihydroxy-5-methyl-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 . It has a molecular weight of 242.23 .

Molecular Structure Analysis

The InChI code for 1,3-dihydroxy-5-methyl-9H-xanthen-9-one is 1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 .Physical And Chemical Properties Analysis

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one has a melting point of 280 degrees Celsius .Scientific Research Applications

Synthesis and Structural Studies

Structure and Synthesis of Lichen Xanthones : Xanthones like 1,3-dihydroxy-5-methyl-9H-xanthen-9-one have been isolated from lichens and synthesized for structural analysis. This research provides insight into the molecular structures of xanthones, contributing to the understanding of their chemical properties (Elix, Musidlak, Sala, & Sargent, 1978).

Elucidation of Xanthone Derivatives' Structures : The structure elucidations and NMR assignments for xanthone derivatives isolated from various sources are critical for comprehending their chemical behavior and potential applications (Huang, Yang, Yin, She, & Lin, 2010).

Synthesis of Trihydroxyxanthones : The synthesis of various trihydroxyxanthen-9-one derivatives sheds light on the potential chemical transformations of xanthone compounds, expanding the scope of their application in scientific research (Gujral & Gupta, 1979).

Applications in Chemistry and Material Science

Xanthone Derivative as a Sensor Material : The use of 1-hydroxy-3-methyl-9H-xanthen-9-one (HMX) as a neutral ionophore in the development of a sensor for aluminum(III) ions showcases the potential application of xanthones in sensor technology (Yari, Darvishi, & Shamsipur, 2006).

Green Synthesis of Xanthone Derivatives : Research on the eco-friendly synthesis of xanthenone derivatives using nanocomposites as catalysts highlights the application of xanthones in green chemistry and nanotechnology (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).

Pharmacological Potential

Investigation of Antimicrobial Activity : Studies on the synthesis of xanthone derivatives and their evaluation for antimicrobial activity demonstrate the potential of xanthones in developing new antimicrobial agents (Resende, Pereira-Terra, Moreira, Freitas-Silva, Lemos, Gales, Pinto, de Sousa, da Costa, & Pinto, 2020).

Research on Antischistosomal Activity : The synthesis of new xanthene derivatives and their expected antischistosomal activity indicate the potential use of xanthone derivatives in developing treatments for parasitic infections (Zeid, El-kousy, El-Torgoman, & Ismail, 1987).

Study of Antitumor Agents : Research on disubstituted 9-oxo-9H-xanthene-4-acetic acids, related to xanthones, for their in vivo activity against tumors, underscores the potential of xanthone derivatives in cancer research (Rewcastle, Atwell, Li, Baguley, & Denny, 1991).

Safety and Hazards

Future Directions

Mechanism of Action

Biochemical Pathways

Xanthones, the class of compounds to which it belongs, are known to exhibit a wide range of pharmacological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s known that the compound is slightly soluble in hot water, cold ethanol, ether, and benzene, and readily soluble in chloroform and hot ethanol and benzene . This solubility profile may influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

1,3-dihydroxy-5-methylxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVDRUAUZUPZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydroxy-5-methyl-9H-xanthen-9-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773938.png)

![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)

![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)

![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773952.png)

![1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2773953.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2773954.png)

![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)

methanone](/img/structure/B2773957.png)

![N-[(1R)-1-Cyano-2-methylpropyl]thiadiazole-5-carboxamide](/img/structure/B2773959.png)